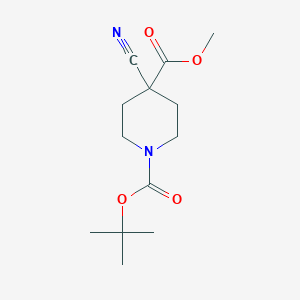

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-cyanopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQNHASKIVGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733601 | |

| Record name | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-34-2 | |

| Record name | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule, which features a quaternary carbon center, presents unique challenges that will be addressed through an exploration of established and potential synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to its substituted piperidine core. Piperidine and its derivatives are prevalent scaffolds in a wide array of FDA-approved drugs and clinical candidates, valued for their ability to confer desirable pharmacokinetic properties. The presence of both a cyano and a methyl ester group at the 4-position offers versatile handles for further chemical modifications, making this compound a crucial starting point for the synthesis of complex molecular architectures.

This technical guide will delve into the primary synthetic strategies for obtaining this target molecule, with a focus on the Strecker synthesis as a plausible and efficient approach. We will also explore an alternative pathway involving cyanomethylation, providing detailed protocols and discussing the rationale behind the selection of reagents and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two main approaches for its construction, as illustrated below.

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a substituted piperidine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. Its rigid, cyclic scaffold, combined with the presence of strategically placed functional groups—a Boc-protected amine, a methyl ester, and a cyano group—makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, alongside a detailed exploration of a representative synthetic protocol, offering insights for its application in the development of novel therapeutic agents.

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific substitution pattern of this compound offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This compound is particularly noted for its potential applications in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to neurological disorders and oncology.[1]

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These parameters influence its behavior in biological systems and guide the formulation and delivery strategies. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₄ | ChemScene[2] |

| Molecular Weight | 268.31 g/mol | ChemScene[2] |

| CAS Number | 362703-34-2 | ChemScene[2] |

| Appearance | Solid, Powder | CymitQuimica[1] |

| Topological Polar Surface Area (TPSA) | 79.63 Ų | ChemScene[2] |

| LogP (calculated) | 1.70028 | ChemScene[2] |

| Hydrogen Bond Acceptors | 5 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

| Solubility | Soluble in organic solvents | CymitQuimica[1] |

Molecular Structure and Synthesis

The structural architecture of this compound is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for its selective removal under specific acidic conditions. The cyano and methyl ester groups at the C4 position provide orthogonal handles for further chemical elaboration.

Caption: 2D Molecular Structure of the Topic Compound.

Synthetic Workflow: A Representative Protocol

Caption: Proposed Synthetic Workflow.

Step-by-Step Methodology:

-

Synthesis of 4-amino-4-cyano-1-Boc-piperidine (Strecker Reaction):

-

To a solution of 1-Boc-4-piperidone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.

-

-

Hydrolysis of the Cyano Group:

-

The crude 4-amino-4-cyano-1-Boc-piperidine is subjected to acidic hydrolysis. This can be achieved by heating the compound in the presence of a strong acid like hydrochloric acid. This step will also cleave the Boc protecting group.

-

The reaction mixture is then neutralized to precipitate the amino acid, 4-amino-4-carboxypiperidine, which can be collected by filtration.

-

-

Esterification of the Carboxylic Acid:

-

The resulting amino acid is then esterified to form the methyl ester. A common method is the Fischer esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid, such as thionyl chloride or sulfuric acid.

-

After the reaction is complete, the excess methanol is removed under reduced pressure, and the crude product is worked up by neutralization and extraction.

-

-

Re-protection of the Piperidine Nitrogen (Boc-protection):

-

The final step involves the re-introduction of the Boc protecting group onto the piperidine nitrogen.

-

The methyl 4-amino-4-carboxypiperidine is dissolved in a suitable solvent, such as dichloromethane, and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, for instance, triethylamine.

-

The reaction is typically stirred at room temperature until completion. The final product, this compound, is then purified using column chromatography to achieve high purity.

-

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for diverse chemical transformations, making it an attractive scaffold for generating libraries of compounds for high-throughput screening.

The rigid piperidine core can help in positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets such as enzymes and receptors. This makes it a valuable component in the design of novel therapeutic agents for various diseases.

Conclusion

This compound is a key building block in modern medicinal chemistry. Its well-defined structure and the presence of versatile functional groups provide a robust platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its physicochemical properties and synthetic methodologies, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutics. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this valuable compound in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 362703-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed synthesis protocol with mechanistic insights, outlines methods for its characterization, and explores its critical applications in the synthesis of pharmacologically active agents, particularly Janus kinase (JAK) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical understanding and practical, actionable methodologies.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS No. 362703-34-2) is a polysubstituted piperidine derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a piperidine ring with orthogonal protection (Boc on the nitrogen) and two distinct functional groups at the 4-position (a cyano group and a methyl ester), makes it an exceptionally versatile scaffold. The tert-butoxycarbonyl (Boc) group provides robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for sequential chemical transformations. The cyano and methyl ester groups at the quaternary center offer multiple avenues for further chemical elaboration, making this compound a strategic choice for constructing intricate molecular architectures.

The primary utility of this compound lies in its role as a precursor to 4-amino-4-cyanopiperidine and related structures, which are key pharmacophores in a range of therapeutic agents. Notably, it has found significant application in the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are implicated in various inflammatory and autoimmune disorders.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 362703-34-2 | N/A |

| Molecular Formula | C₁₃H₂₀N₂O₄ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| Appearance | Off-white to light brown solid/powder | N/A |

| Melting Point | Not available. A related compound, 1-tert-butyloxycarbonyl-4-cyanopiperidine, has a melting point of 48-50 °C. | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative synthesis based on established methodologies for the preparation of similar compounds.

Overall Synthesis Workflow

Caption: Overall synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-cyanopiperidine-4-carboxylic acid (Strecker Reaction)

This step involves a one-pot, three-component Strecker reaction, a classic method for the synthesis of α-amino acids and their derivatives.

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and acidify the aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Causality and Expertise: The Strecker reaction is an efficient method for the simultaneous introduction of a cyano and an amino (or in this case, a protected amino precursor) group. The use of N-Boc-4-piperidone ensures that the piperidine nitrogen is protected throughout the reaction. The acidic work-up is crucial for the protonation and precipitation of the carboxylic acid product.

Step 2: Esterification to Yield this compound

-

Reaction Setup: Dissolve the N-Boc-4-cyanopiperidine-4-carboxylic acid from the previous step (1 equivalent) in methanol.

-

Reaction Execution: Cool the solution to 0 °C and slowly add a catalyst such as thionyl chloride (1.2 equivalents) or a few drops of concentrated sulfuric acid. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Isolation: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Causality and Expertise: The esterification is a straightforward acid-catalyzed reaction. Using methanol as both the solvent and the reagent drives the reaction towards the formation of the methyl ester. The basic quench is necessary to neutralize the acid catalyst and any unreacted starting material, facilitating extraction into an organic solvent.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: A typical analytical workflow for compound characterization.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the nitrile (C≡N stretch), ester (C=O stretch), and carbamate (C=O stretch).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Applications in Drug Discovery: A Key Building Block for JAK Inhibitors

This compound is a pivotal intermediate in the synthesis of several Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical component of the immune system, and its dysregulation is associated with a variety of autoimmune and inflammatory diseases.

Role in the Synthesis of Tofacitinib and Ruxolitinib Analogs

This piperidine derivative serves as a key building block for introducing the 3-amino-4-methylpiperidine and related moieties found in JAK inhibitors like tofacitinib and ruxolitinib. The synthesis typically involves the reduction of the cyano group to an amine, followed by further functionalization.

Caption: General synthetic route to JAK inhibitor analogs.

The versatility of the starting material allows for the synthesis of a library of analogs by varying the heterocyclic core coupled in the final step, which is a common strategy in lead optimization during drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the orthogonal protecting group and versatile functional handles, provides a robust platform for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, with a focus on its role in the development of JAK inhibitors. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates in accelerating the drug discovery process is undeniable.

References

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a well-established synthetic pathway, and its significant role as a versatile scaffold in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1] Its conformational flexibility and the ability to be functionalized at various positions make it an invaluable component in the design of therapeutic agents targeting a wide range of biological targets, including the central nervous system.[1] The strategic introduction of substituents onto the piperidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a highly functionalized piperidine derivative with significant potential in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The C4 position is quaternized with both a cyano and a methyl carboxylate group.

Molecular Formula: C₁₃H₂₀N₂O₄

Structure:

References

A Spectroscopic Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: An Essential Intermediate in Modern Drug Discovery

This technical guide provides a detailed analysis of the spectroscopic data for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key building block in contemporary medicinal chemistry. Its rigid piperidine core, adorned with a synthetically versatile cyano group and orthogonal protecting groups, makes it an invaluable scaffold for creating complex molecular architectures. Understanding its spectroscopic signature is paramount for researchers in drug development to ensure structural integrity and purity throughout their synthetic campaigns.

While a complete set of publicly available, peer-reviewed spectra for this specific molecule is not readily consolidated, this guide leverages foundational spectroscopic principles and data from closely related analogs to provide a robust and predictive analysis. Every piece of data and its interpretation is grounded in established chemical theory to ensure scientific integrity.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that dictate its spectroscopic properties. The tert-butoxycarbonyl (Boc) group provides a bulky, sterically hindering element, while the methyl ester and cyano group at the quaternary C4 position introduce characteristic electronic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its intricate three-dimensional structure.

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.80 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a deshielded environment due to the adjacent oxygen atom, resulting in a singlet in the downfield region. |

| ~ 3.6 - 3.2 | m | 4H | Piperidine ring protons (C2-H₂, C6-H₂) | These protons are adjacent to the nitrogen atom of the Boc group and exist in a complex spin system, leading to a broad multiplet. |

| ~ 2.2 - 1.8 | m | 4H | Piperidine ring protons (C3-H₂, C5-H₂) | These methylene protons are further from the electron-withdrawing groups and appear as a multiplet in the upfield region. |

| 1.47 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169 | C=O (methyl ester) | The carbonyl carbon of the methyl ester is highly deshielded and appears significantly downfield. |

| ~ 154 | C=O (Boc carbamate) | The carbamate carbonyl carbon of the Boc group is also deshielded, but typically appears slightly upfield from the ester carbonyl. |

| ~ 118 | -C≡N | The carbon of the cyano group has a characteristic chemical shift in this region. |

| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded by the three methyl groups and appears in this region. |

| ~ 53 | -OCH₃ | The methyl carbon of the ester group is deshielded by the adjacent oxygen. |

| ~ 45 | C4 (quaternary) | The quaternary carbon at the 4-position of the piperidine ring is substituted with four non-proton substituents. |

| ~ 40 | C2, C6 | The piperidine ring carbons adjacent to the nitrogen are deshielded. |

| ~ 30 | C3, C5 | The piperidine ring carbons at the 3 and 5 positions are in a more shielded, alkane-like environment. |

| ~ 28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 2240 | Medium | Nitrile (-C≡N) | C≡N stretch |

| ~ 1745 | Strong | Ester (C=O) | C=O stretch |

| ~ 1695 | Strong | Carbamate (C=O) | C=O stretch |

| ~ 1250 | Strong | Ester (C-O) | C-O stretch |

| ~ 1160 | Strong | Carbamate (C-O) | C-O stretch |

| 2980 - 2850 | Medium | C-H (alkane) | C-H stretch |

The presence of two distinct carbonyl absorption bands is a key feature, confirming the existence of both the methyl ester and the Boc-carbamate. The nitrile stretch is also a highly diagnostic peak.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the ESI source, where it is nebulized and ionized.

-

Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (ESI+)

-

Molecular Ion (M+H)⁺: Expected at m/z 269.15. This corresponds to the protonated molecule [C₁₃H₂₀N₂O₄ + H]⁺.

-

Sodium Adduct (M+Na)⁺: Often observed at m/z 291.13.

-

Key Fragmentation Ions:

-

Loss of tert-butyl group: A significant fragment at m/z 213.09, corresponding to the loss of the C₄H₈ fragment from the Boc group.

-

Loss of Boc group: A fragment at m/z 169.09, resulting from the complete loss of the Boc group (C₅H₉O₂).

-

Illustrative Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of the parent ion.

Conclusion

The spectroscopic data for this compound, as predicted from foundational principles and analysis of related structures, provides a clear and consistent picture of its molecular architecture. The characteristic signals in NMR, the distinct vibrational modes in IR, and the predictable fragmentation in MS together form a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this important synthetic intermediate, thereby accelerating the pace of innovation in drug discovery and development.

A Comprehensive Technical Guide to the Purity and Characterization of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

Introduction: Strategic Importance in Medicinal Chemistry

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a specialized heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid piperidine core, substituted with a quaternary center bearing both a cyano and a methyl carboxylate group, offers a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization of the piperidine nitrogen, making it a versatile intermediate in drug discovery pipelines.[1][2] Compounds of this class are often precursors to complex molecules targeting a range of biological pathways, including those involved in neurological disorders.[1]

The precise control over the purity and the unambiguous structural confirmation of this intermediate are paramount. The presence of even minor impurities can have profound effects on the outcome of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, reflecting best practices in chemical analysis and quality control.

Synthesis Pathway: A Strategic Approach

The synthesis of this compound typically involves a multi-step sequence starting from simpler piperidine precursors. A common strategy involves the initial protection of the piperidine nitrogen, followed by functionalization at the 4-position.

A plausible synthetic route begins with the Boc protection of 4-cyanopiperidine.[3] The resulting N-Boc-4-cyanopiperidine[4][5] can then be deprotonated at the 4-position with a suitable base, followed by reaction with methyl chloroformate to introduce the methyl carboxylate group.

Caption: Plausible synthetic route for this compound.

Purification: Ensuring High Fidelity

Achieving high purity is critical. The primary method for purifying the crude product is column chromatography on silica gel.[6] The choice of eluent is crucial for effective separation of the desired product from starting materials and by-products.

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and adsorbed onto a small amount of silica gel.

-

Column Packing: A silica gel column is packed using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the column. The elution is performed with a gradually increasing polarity gradient.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.

Comprehensive Characterization: A Multi-Technique Approach

A battery of analytical techniques is employed to confirm the identity and purity of this compound.

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm).[6][7]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms. Key signals include the carbonyls of the Boc and methyl ester groups (around 155 and 170-175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), the cyano carbon (around 120 ppm), and the carbons of the piperidine ring.[6][7]

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| tert-Butyl (9H, s) | ~1.45 | ~28.4 (CH₃), ~80.0 (C) |

| Methyl Ester (3H, s) | ~3.75 | ~52.5 |

| Piperidine CH₂ | 1.5 - 4.0 (m) | 30 - 50 |

| Quaternary Piperidine C | - | ~45 |

| Cyano C | - | ~120 |

| Carbonyl (Boc) | - | ~154.7 |

| Carbonyl (Ester) | - | ~170 |

Table 1: Predicted NMR spectral data based on analogous structures.[6][7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[8] The expected monoisotopic mass for C₁₃H₂₀N₂O₄ is 268.1423 Da.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound.[9] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector is used.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Data Analysis: The chromatogram is integrated to determine the area of all peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.

Potential Impurities and Their Identification

During the synthesis, several impurities can be formed. These may include unreacted starting materials, by-products from side reactions, or residual solvents.

| Potential Impurity | Origin | Identification Method |

| N-Boc-4-cyanopiperidine | Incomplete reaction | HPLC, GC-MS |

| Di-Boc-protected piperidine | Side reaction | MS, NMR |

| Hydrolyzed ester | Exposure to moisture | HPLC, MS |

| Residual Solvents (e.g., THF, Ethyl Acetate) | Purification process | ¹H NMR, GC-MS |

Table 2: Common impurities and methods for their detection.

Conclusion: A Foundation for Drug Discovery

The successful synthesis, purification, and rigorous characterization of this compound are foundational to its application in drug discovery. The multi-technique approach outlined in this guide ensures the high purity and structural integrity of this key intermediate, thereby enabling the reliable synthesis of novel and potentially life-saving therapeutics. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical field.

References

- 1. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. rsc.org [rsc.org]

- 9. scielo.br [scielo.br]

A Comprehensive Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a proposed, logically derived synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural features of this versatile intermediate.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities in three-dimensional space.[4] Specifically, 4-substituted piperidines are crucial intermediates in the synthesis of a wide range of therapeutic agents, from potent analgesics to novel treatments for central nervous system disorders.[3][4][5]

This compound (CAS No. 362703-34-2) is a valuable, yet not extensively documented, derivative within this class of compounds.[6][7] Its structure features a piperidine core with orthogonal protection—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 4-position—along with a synthetically versatile cyano group. This unique combination of functional groups makes it a highly strategic precursor for the elaboration into more complex molecular architectures. The Boc group provides robust protection under a wide range of reaction conditions while being readily removable under acidic conditions. The methyl ester and the cyano group at the same carbon atom (a quaternary center) offer multiple avenues for chemical modification.

This guide aims to consolidate the available information on this compound and provide a scientifically sound, inferred pathway for its synthesis and utilization, thereby empowering researchers to unlock its full potential in their drug discovery endeavors.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 362703-34-2 | [6][7] |

| Molecular Formula | C13H20N2O4 | [6] |

| Molecular Weight | 268.31 g/mol | [7] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |

Predicted Spectroscopic Data:

-

¹H NMR: Protons of the tert-butyl group (~1.4-1.5 ppm), piperidine ring protons (multiplets in the range of ~1.8-4.0 ppm), and the methyl ester protons (~3.7-3.8 ppm).

-

¹³C NMR: Resonances for the quaternary carbon of the Boc group, the carbonyl carbons of the Boc and ester groups, the cyano carbon, the carbons of the piperidine ring, and the methyl and tert-butyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile, and the C=O stretches of the carbamate and ester functional groups.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of this compound: A Proposed Pathway

Workflow of the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 1-Boc-piperidine-4-carboxylic acid

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is the use of methyl iodide with a mild base like potassium carbonate in an aprotic polar solvent.[9]

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. This intermediate can be purified by column chromatography if necessary.[8]

Step 2: α-Cyanation of the Ester

The introduction of the cyano group at the 4-position is achieved through the formation of an enolate followed by quenching with a cyanating agent.

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the reaction at this temperature for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve tosyl cyanide (1.2 eq) in anhydrous THF.

-

Add the solution of tosyl cyanide dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Applications in Drug Discovery and Development

The strategic placement of functional groups in this compound makes it a highly valuable building block for the synthesis of complex molecular targets in drug discovery.

Potential Synthetic Transformations and Applications:

Caption: Potential synthetic pathways from the title compound to valuable pharmaceutical scaffolds.

-

Access to 4-Carboxypiperidine Derivatives: The nitrile and ester groups can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation or other modifications. Such derivatives are key components in the synthesis of opioid receptor modulators.[11]

-

Formation of 4-Aminomethylpiperidine Scaffolds: The cyano group can be readily reduced to a primary amine. This transformation opens up a pathway to a variety of aminomethylated piperidines, which are found in inhibitors of protein kinases and glycine transporters.[12]

-

Precursor to Spirocyclic Compounds: The quaternary center at the 4-position is an ideal starting point for the construction of spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and ability to explore novel chemical space.[4]

-

Intermediate for Fentanyl Analogues: While this specific compound is not a direct precursor, the 4-cyanopiperidine scaffold is structurally related to intermediates used in the synthesis of fentanyl and its analogues.[5]

The orthogonal protection strategy allows for selective deprotection of either the nitrogen (removal of the Boc group) or the carboxylic acid (after hydrolysis of the methyl ester), providing further synthetic flexibility.

Conclusion

This compound is a strategically important, albeit under-documented, building block for medicinal chemistry. Its unique combination of a protected piperidine core with versatile functional groups at the 4-position makes it an attractive starting material for the synthesis of a wide range of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, a proposed and detailed synthetic route, and a discussion of its potential applications. By leveraging the insights presented herein, researchers can effectively incorporate this valuable intermediate into their drug discovery programs, accelerating the development of novel therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. calpaclab.com [calpaclab.com]

- 7. chemwhat.com [chemwhat.com]

- 8. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Discovery and history of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Synthesis, Rationale, and Application

This guide provides a comprehensive overview of this compound, a specialized heterocyclic building block. While a detailed historical account of its specific discovery is not extensively documented in seminal literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The demand for structurally diverse and functionally rich scaffolds for drug discovery has driven the development of such molecules. This guide will delve into the synthetic strategies, the rationale behind its structural features, and its potential applications, grounded in established chemical principles.

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for three-dimensional diversification.[3][4] Piperidine derivatives are integral components in drugs targeting a wide array of therapeutic areas, including neuroscience, oncology, and infectious diseases.[5] The strategic functionalization of the piperidine ring is a key aspect of modern drug design, enabling fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

A Deduced History and Developmental Rationale

The development of this compound is likely a result of the growing need for complex, non-planar building blocks in drug discovery. The specific combination of functional groups on this molecule offers several advantages for medicinal chemists:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions.[6] This allows for selective reactions at other positions of the molecule without interference from the piperidine nitrogen.

-

The 4-Cyano-4-carboxylate Moiety: The presence of both a cyano and a carboxylate group at the same carbon atom (a quaternary center) provides a unique stereoelectronic environment and multiple points for further chemical elaboration. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering diverse synthetic pathways. The methyl ester provides a stable, yet readily cleavable, handle for further modifications.

The synthesis of such a molecule would have been driven by the desire to create novel chemical matter for screening libraries and to serve as a key intermediate in the synthesis of complex target molecules.

Core Synthetic Strategies

The synthesis of this compound can be approached through several logical pathways, primarily centered around the formation of the key 4-cyano-4-carboxylate piperidine core. A common and logical starting material for such a synthesis is an N-protected 4-piperidone.

Formation of the α-Amino Nitrile Precursor

Two classical named reactions are particularly relevant for the initial formation of a precursor to the 4-cyano-4-amino-piperidine-4-carboxylic acid, which can then be further functionalized: the Strecker synthesis and the Bucherer-Bergs reaction.

-

Strecker Synthesis: This reaction involves the treatment of a ketone (in this case, N-Boc-4-piperidone) with ammonia and a cyanide source to form an α-amino nitrile.[7][8] Subsequent hydrolysis of the nitrile yields an α-amino acid.

-

Bucherer-Bergs Reaction: This method provides a direct route to hydantoins from ketones, ammonium carbonate, and a cyanide source.[9][10] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.[11][12]

The following diagram illustrates the conceptual workflow starting from N-Boc-4-piperidone.

Caption: Synthetic pathways to the target molecule.

Direct Cyanation and Esterification

A more direct approach involves the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, followed by the introduction of the cyano group.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Safety and handling of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate.

An In-depth Technical Guide to the Safety and Handling of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

Introduction and Chemical Profile

This compound is a substituted piperidine derivative of significant interest in synthetic chemistry and drug discovery. Its bifunctional nature, incorporating a protected amine, a nitrile, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the N-Boc protecting group allows for selective manipulation of other functional groups, while the quaternary center at the 4-position introduces a key structural motif.

Understanding the chemical properties and safe handling procedures for this compound is paramount for researchers in order to ensure laboratory safety and experimental success. This guide provides a comprehensive overview of its safety profile, handling protocols, a plausible synthetic route, and methods for its analytical characterization, drawing upon data from structurally related compounds where specific information is not available.

Chemical Structure:

Compound Details:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 362703-34-2 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₄ | [1] |

| Molecular Weight | 268.31 g/mol | [1][2] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

Hazard Summary Table:

| Hazard Statement | Precautionary Statement |

| H301/302: Toxic/Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| H311/312: Toxic/Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H331/332: Toxic/Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

| H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) are required.[3]

-

Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Handling:

-

All handling should be performed in a well-ventilated chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.[8]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated area.[9]

-

For long-term stability, storage at 2-8°C is recommended for similar compounds.[10]

-

Store away from incompatible substances.[9]

Proposed Synthesis and Purification

A plausible synthetic route to this compound involves a Strecker-type reaction starting from a suitable 4-oxopiperidine precursor.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add ammonium chloride (NH₄Cl) followed by a solution of potassium cyanide (KCN) in water, added dropwise at 0°C. Caution: Potassium cyanide is highly toxic and should be handled with extreme care in a fume hood. Contact with acid will release toxic hydrogen cyanide gas.[11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12][13]

Spill and Disposal Procedures

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment.[8]

-

For solid spills, carefully sweep up the material and place it into a sealed container for disposal, avoiding dust generation.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5]

-

Wash the spill area thoroughly with soap and water.[9]

Waste Disposal:

-

Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.

-

The compound should be disposed of as hazardous waste. Do not empty into drains.[14]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Analytical Characterization

The identity and purity of this compound should be confirmed by a combination of spectroscopic methods.

Analytical Workflow:

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data (based on analogs):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group at around 1.4-1.5 ppm. The methyl ester protons should appear as a singlet around 3.7-3.8 ppm. The piperidine ring protons will appear as multiplets in the range of 1.5-4.0 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum should show characteristic peaks for the carbonyls of the Boc group and the methyl ester (around 155 and 170-175 ppm, respectively). The nitrile carbon should appear around 118-122 ppm. The quaternary carbon at the 4-position will also be visible.[12]

-

IR Spectroscopy: The infrared spectrum should display a sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. Carbonyl (C=O) stretching frequencies for the carbamate and ester groups are expected in the region of 1680-1750 cm⁻¹.[12]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, which would confirm the molecular weight of the compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemwhat.com [chemwhat.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. N-Boc-ピペリジン-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. rsc.org [rsc.org]

- 14. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Solubility Profile of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility. A compound's ability to dissolve in a solvent to form a homogeneous system is a fundamental prerequisite for its absorption and subsequent systemic circulation to elicit a pharmacological response.[1] Poor aqueous solubility is a major contributor to inadequate bioavailability and formulation difficulties, plaguing over 40% of NCEs emerging from discovery pipelines.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data point but a cornerstone of strategic drug development, influencing everything from preclinical screening to final dosage form design.

This guide provides a detailed technical framework for characterizing the solubility profile of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate , a substituted piperidine derivative. As compounds within this chemical class are prevalent in medicinal chemistry, establishing a robust methodology for assessing their solubility is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and a practical, field-proven protocol for generating high-quality, reliable solubility data.

Compound Overview and Physicochemical Postulates

This compound is a complex molecule featuring a piperidine core, a common scaffold in many pharmaceutical agents. The presence of both a bulky, lipophilic tert-butyl group and polar functionalities like the cyano and carboxylate groups suggests a nuanced solubility behavior.

While experimental data for this specific molecule is not publicly available, we can infer preliminary insights from closely related analogs. For instance, the computed properties of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate, a structurally similar compound, can provide a starting point for our hypothesis.

Table 1: Computed Physicochemical Properties of a Related Piperidine Analog

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem CID: 46835621[2] |

| Molecular Weight | 224.30 g/mol | PubChem CID: 46835621[2] |

| XLogP3 | 1.7 | PubChem CID: 46835621[2] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 46835621[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 46835621[2] |

| Polar Surface Area | 53.3 Ų | PubChem CID: 46835621[2] |

Note: These are computationally generated values for a related structure and should be used as preliminary indicators only. Experimental determination is essential for accurate characterization.

The computed XLogP3 value of 1.7 for the analog suggests moderate lipophilicity, which might indicate limited aqueous solubility. The presence of multiple hydrogen bond acceptors could facilitate interactions with polar solvents. However, the lack of hydrogen bond donors and the presence of the ester and tert-butyl groups will significantly influence its overall solubility. These characteristics underscore the necessity of a rigorous experimental evaluation.

Gold Standard for Solubility Assessment: The Thermodynamic Equilibrium Shake-Flask Method

To obtain the most accurate and reliable solubility data, the thermodynamic or equilibrium solubility must be determined. This value represents the true saturation point of a compound in a solvent at equilibrium. The shake-flask method, though traditional, remains the "gold standard" for this purpose due to its precision and direct measurement of the equilibrium state.[3]

Causality of Method Selection

We select the shake-flask method for several critical reasons:

-

Thermodynamic Relevance: Unlike kinetic solubility assays that can overestimate solubility due to the formation of supersaturated solutions, the shake-flask method measures the compound's concentration in a true equilibrium with its solid phase.[4][5] This is crucial for predicting long-term stability in formulations and for accurate biopharmaceutical classification.

-

Versatility: The method is adaptable to a wide range of solvents, from aqueous buffers simulating physiological conditions to various organic solvents used in formulation development.

-

Definitive Results: It provides a definitive solubility value, which is essential for late-stage discovery and early development decisions.[5]

The following protocol is a self-validating system designed to ensure equilibrium is reached and that the measured concentration is accurate and reproducible.

Experimental Workflow for Solubility Determination

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (solid, >98% purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-grade solvents: Acetonitrile, Methanol, Water

-

Buffer salts (e.g., for Phosphate-Buffered Saline pH 7.4)

-

Biorelevant media powders (e.g., for FaSSIF and FeSSIF)[6][7]

-

Calibrated analytical balance and pH meter

-

Syringe filters (0.22 µm, chemically compatible)

2. Preparation of Solvents:

-

Aqueous Buffers: Prepare standard buffers such as Simulated Gastric Fluid (SGF, pH 1.2, without pepsin), acetate buffer (pH 4.5), and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

-

Biorelevant Media: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to predict in vivo performance and potential food effects.[7][8]

-

Organic Solvents: Use common pharmaceutical solvents like Ethanol, Propylene Glycol, and DMSO.

3. Saturation and Equilibration:

-

Add an excess amount of the solid compound to individual vials (e.g., 5-10 mg in 1 mL of solvent). The key is to have undissolved solid visibly present throughout the experiment.[4]

-

Add the chosen solvent to each vial.

-

Seal the vials securely.

-

Place the vials on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance).

-

Agitate for a minimum of 24 hours. A 48-hour time point can be included for a subset of solvents to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

4. Sample Processing and Quantification:

-

After equilibration, allow the suspensions to settle for 1-2 hours.

-

Centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-validation step: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Prepare accurate dilutions of the filtrate using the respective solvent as the diluent.

-

Analyze the diluted samples using a validated HPLC-UV method (details below).

Analytical Quantification: A Validated HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for quantifying piperidine-containing compounds.[9] The method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[10][11]

Proposed HPLC-UV Method Parameters

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The organic/aqueous ratio should be optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined by scanning the UV spectrum of the compound in the mobile phase. A wavelength around 210-220 nm is a logical starting point for detecting the carboxylate and cyano functionalities.

-

Injection Volume: 10 µL

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose.[10][11]

-

Specificity: Demonstrate that there is no interference from solvent components at the retention time of the analyte.

-

Linearity: Construct a calibration curve by injecting at least five standard concentrations. The plot of peak area versus concentration should yield a correlation coefficient (r²) of >0.999.

-

Accuracy: Perform recovery studies by spiking known amounts of the compound into the solvent matrix at three different concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The recovery should be within 98-102%.

-

Precision:

-

Repeatability: Analyze at least six replicate preparations of the same sample. The relative standard deviation (%RSD) should be <2%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess variability. The %RSD should remain within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent/Medium | pH | Solubility (µg/mL) | Solubility (mg/mL) | Classification |

| Aqueous Media | ||||

| SGF (simulated) | 1.2 | Experimental Value | Experimental Value | e.g., Sparingly soluble |

| Acetate Buffer | 4.5 | Experimental Value | Experimental Value | e.g., Slightly soluble |

| SIF (simulated) | 6.8 | Experimental Value | Experimental Value | e.g., Very slightly soluble |

| Biorelevant Media | ||||

| FaSSIF | 6.5 | Experimental Value | Experimental Value | e.g., Slightly soluble |

| FeSSIF | 5.0 | Experimental Value | Experimental Value | e.g., Soluble |

| Organic Solvents | ||||

| Ethanol | N/A | Experimental Value | Experimental Value | e.g., Freely soluble |

| Propylene Glycol | N/A | Experimental Value | Experimental Value | e.g., Soluble |

| DMSO | N/A | Experimental Value | Experimental Value | e.g., Very soluble |

Interpreting the Results

-

pH-Dependency: A significant change in solubility across the different pH buffers would indicate that the compound is ionizable. For this molecule, hydrolysis of the ester groups under highly acidic or basic conditions over long incubation times should be considered and monitored via HPLC.

-

Biorelevant Solubility: Comparing solubility in FaSSIF and FeSSIF provides critical insight into potential food effects.[7] An increase in solubility in FeSSIF would suggest that the compound's absorption might be enhanced when administered with food, likely due to the solubilizing effects of bile salts and lipids.[6]

-

Organic Solvent Solubility: High solubility in solvents like ethanol or propylene glycol provides valuable information for developing liquid-based formulations for oral or parenteral administration.

Conclusion

A thorough characterization of the solubility profile of this compound is a non-negotiable step in its journey as a potential drug candidate. The robust, self-validating framework detailed in this guide, which pairs the gold-standard shake-flask method for thermodynamic solubility with a validated HPLC-UV analytical procedure, provides the necessary rigor to generate high-quality, reliable data. The resulting insights into pH-dependent solubility, behavior in biorelevant media, and compatibility with common pharmaceutical solvents will empower researchers and development teams to make informed, data-driven decisions, ultimately de-risking the development pathway and maximizing the compound's potential for clinical success.

References

- 1. enamine.net [enamine.net]

- 2. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. biorelevant.com [biorelevant.com]

- 8. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

Methodological & Application

Strategic Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: A Key Intermediate for Novel Therapeutics

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry, starting from commercially available 4-cyanopiperidine. The synthesis involves an initial N-protection of the piperidine ring followed by a base-mediated carboxymethylation at the C4 position. The causality behind experimental choices, detailed step-by-step protocols, and the underlying chemical principles are thoroughly discussed to ensure reproducibility and scalability for researchers in drug discovery and development.

Introduction and Strategic Importance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability to precisely functionalize this ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule, this compound, is a highly versatile intermediate. It features an orthogonal protection strategy (Boc and methyl ester) and a quaternary center containing both a nitrile and an ester group. This arrangement allows for selective chemical transformations, making it an attractive starting point for constructing complex molecular architectures and compound libraries for high-throughput screening.

This guide details a robust and efficient synthesis beginning with the readily available 4-cyanopiperidine. The protocol is divided into two primary stages:

-

Part A: Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

-

Part B: Introduction of the methyl carboxylate group at the C4 position via deprotonation and reaction with an electrophile.

Overall Synthetic Scheme

The synthesis proceeds through two distinct chemical transformations, starting with the protection of the piperidine nitrogen, which is crucial for preventing side reactions in the subsequent C-H functionalization step.

Part A: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate (Intermediate 1)

A.1. Mechanistic Rationale

The first step is the protection of the secondary amine of 4-cyanopiperidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable under a wide range of reaction conditions, including the strongly basic conditions required for the subsequent step, yet it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).

A.2. Experimental Protocol

This protocol is adapted from a procedure reported by PrepChem.[1]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |